molecular formula C16H16ClN5 B12269970 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline

Cat. No.: B12269970
M. Wt: 313.78 g/mol
InChI Key: MTLMUSVISBNYFC-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline is a complex heterocyclic compound that features a quinoxaline core, a pyrazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylquinoxaline: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic moieties, which can confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H16ClN5

Molecular Weight

313.78 g/mol

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-methylquinoxaline

InChI

InChI=1S/C16H16ClN5/c1-11-16(20-15-5-3-2-4-14(15)19-11)21-7-12(8-21)9-22-10-13(17)6-18-22/h2-6,10,12H,7-9H2,1H3

InChI Key

MTLMUSVISBNYFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CC(C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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